N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
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Description
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H21ClN4O2S2 and its molecular weight is 388.93. The purity is usually 95%.
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Mechanism of Action
Target of action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule . This inhibits the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the survival of the bacteria .
Biochemical pathways
The primary pathway affected is the synthesis of folic acid in bacteria. By inhibiting this pathway, sulfonamides prevent the bacteria from multiplying and growing .
Result of action
The inhibition of folic acid synthesis leads to a lack of necessary components for DNA, RNA, and protein synthesis, which results in the inability of the bacteria to multiply .
Action environment
The efficacy and stability of sulfonamides can be influenced by factors such as pH and the presence of other drugs. For example, some drugs can displace sulfonamides from their protein-binding sites, increasing the free concentration of the drug in the body .
Properties
IUPAC Name |
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2S2/c1-3-5-10-23-15-19-18-14(20(15)4-2)11-17-24(21,22)13-8-6-12(16)7-9-13/h6-9,17H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIBHNMCOBZPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.